- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products, Chemistry - A European Journal, 2021, 27(48), 12410-12421

Cas no 931-59-9 (Phenylsulfenyl Chloride)

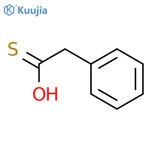

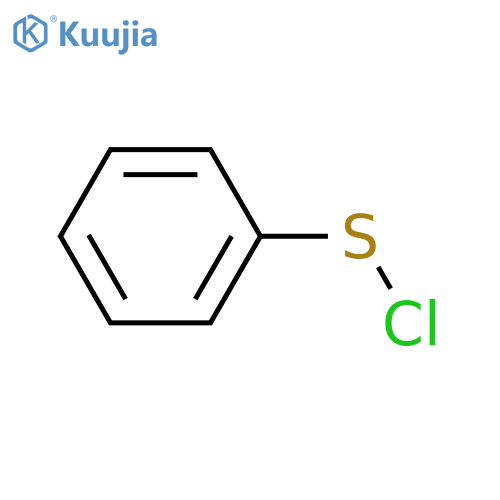

Phenylsulfenyl Chloride structure

Nom du produit:Phenylsulfenyl Chloride

Phenylsulfenyl Chloride Propriétés chimiques et physiques

Nom et identifiant

-

- Benzenesulfenylchloride

- phenyl thiohypochlorite

- Phenylchloro sulfide

- Phenylsulfenylchloride

- Phenyl-sulfoniumylidene Chloride

- thiohypochlorous acid phenyl ester

- Phenylsulphenyl chloride

- Benzenesulfenyl chloride

- Phenyl chloro sulfide

- Phenylsulfenyl chloride

- (Chlorosulfanyl)benzene

- (Chlorothio)benzene

- Benzene, (chlorothio)-

- J-523958

- DB-321394

- SCHEMBL397524

- (PHENYLSULFANYL)CHLORANE

- 931-59-9

- benzene sulfenyl chloride

- phenyl sulfenyl chloride

- DTXSID60451599

- DTXCID90402418

- Phenylsulfenyl Chloride

-

- MDL: MFCD11850482

- Piscine à noyau: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H

- La clé Inchi: JWUKZUIGOJBEPC-UHFFFAOYSA-N

- Sourire: ClSC1C=CC=CC=1

Propriétés calculées

- Qualité précise: 143.98000

- Masse isotopique unique: 143.9800490g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 8

- Nombre de liaisons rotatives: 1

- Complexité: 59.5

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 25.3Ų

- Le xlogp3: 2.8

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- Couleur / forme: Liquide huileux absorbant l'humidité rouge foncé

- Dense: 1.25

- Point de fusion: 44 °C

- Point d'ébullition: 262 ºC

- Point d'éclair: 110 ºC

- Le PSA: 25.30000

- Le LogP: 2.93250

Phenylsulfenyl Chloride Informations de sécurité

Phenylsulfenyl Chloride Données douanières

- Code HS:2930909090

- Données douanières:

Code douanier chinois:

2930909090Résumé:

2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

Phenylsulfenyl Chloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | P296045-250mg |

Phenylsulfenyl Chloride |

931-59-9 | 250mg |

$ 800.00 | 2023-09-06 | ||

| TRC | P296045-10mg |

Phenylsulfenyl Chloride |

931-59-9 | 10mg |

$69.00 | 2023-05-17 | ||

| Aaron | AR00GV6N-10g |

Phenylsulfenylchloride |

931-59-9 | 98% | 10g |

$47.00 | 2025-02-10 | |

| Aaron | AR00GV6N-25g |

Phenylsulfenylchloride |

931-59-9 | 98% | 25g |

$88.00 | 2025-02-10 | |

| Aaron | AR00GV6N-5g |

Phenylsulfenylchloride |

931-59-9 | 98% | 5g |

$24.00 | 2025-02-10 | |

| Aaron | AR00GV6N-1g |

Phenylsulfenylchloride |

931-59-9 | 98% | 1g |

$7.00 | 2025-02-10 | |

| Aaron | AR00GV6N-100g |

Phenylsulfenylchloride |

931-59-9 | 98% | 100g |

$248.00 | 2025-02-10 | |

| TRC | P296045-50mg |

Phenylsulfenyl Chloride |

931-59-9 | 50mg |

$196.00 | 2023-05-17 | ||

| TRC | P296045-100mg |

Phenylsulfenyl Chloride |

931-59-9 | 100mg |

$356.00 | 2023-05-17 | ||

| TRC | P296045-25mg |

Phenylsulfenyl Chloride |

931-59-9 | 25mg |

$115.00 | 2023-05-17 |

Phenylsulfenyl Chloride Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Chlorine Solvents: Pentane ; 1 h, rt

Référence

- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II), Journal of Organic Chemistry, 2008, 73(24), 9627-9632

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Chlorine

Référence

- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives, Canadian Journal of Chemistry, 1980, 58(22), 2329-39

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Référence

- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl Disulfides, Journal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ; 3 h, < 20 °C; 2 - 4 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Preparation and characterization of o- or p-phenylthio substituted phenol compounds, Qingdao Keji Daxue Xuebao, 2010, 31(3), 231-233

Synthetic Routes 6

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Référence

- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthase, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Benzene ; 15 min, 0 °C

1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C

1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C

Référence

- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivators, Journal of the American Chemical Society, 2017, 139(40), 14077-14089

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Sulfuryl chloride

Référence

- Benzenesulfenyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14

Synthetic Routes 13

Conditions de réaction

Référence

- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenates, Phosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C

Référence

- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane

Référence

- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures, 1998, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Référence

- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C

Référence

- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles, Organic Letters, 2019, 21(5), 1484-1487

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt

Référence

- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of Oxindoles, Organic Letters, 2011, 13(5), 1210-1213

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; cooled; 1 h, cooled

Référence

- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Chlorine

Référence

- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Phenylsulfenyl Chloride Raw materials

Phenylsulfenyl Chloride Preparation Products

Phenylsulfenyl Chloride Littérature connexe

-

1. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynesTsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907

-

2. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positionsHidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347

-

3. Highly functionalised methylenecyclopropanes from cyclopropenesMark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945

-

4. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketoneRune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677

-

5. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditionsKoen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127

931-59-9 (Phenylsulfenyl Chloride) Produits connexes

- 35946-91-9(2,5-Diisopropylphenol)

- 1804041-19-7(2-Bromo-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-1-one)

- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)

- 26159-34-2(Naproxen sodium)

- 2034580-36-2(N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,3-benzothiazole-6-carboxamide)

- 1218607-05-6(2-(2-chloropyridin-4-yl)formamido-N-ethylpropanamide)

- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)

- 1489634-49-2(3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one)

- 1596367-55-3(1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one)

- 35482-91-8(3-O-trans-Cumaroylmaslininsaeure)

Fournisseurs recommandés

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

钜澜化工科技(青岛)有限公司

Membre gold

Fournisseur de Chine

Lot

Zhejiang Brunova Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot